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Compound of Interest

Compound Name:
4-(Hydroxymethyl)-2-iodo-6-

methoxyphenol

Cat. No.: B1354997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-
(Hydroxymethyl)-2-iodo-6-methoxyphenol as a versatile building block in organic synthesis.

Its unique combination of functional groups—a reactive aryl iodide, a nucleophilic phenolic

hydroxyl, and a primary benzylic alcohol—makes it a valuable precursor for the synthesis of

complex molecules, particularly in the development of novel therapeutic agents and functional

materials.

Chemical Properties and Data
The structural features of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol offer multiple points

for chemical modification. The table below summarizes its key chemical properties.
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Property Value

Molecular Formula C₈H₉IO₃

Molecular Weight 279.06 g/mol

IUPAC Name 4-(hydroxymethyl)-2-iodo-6-methoxyphenol

CAS Number Not available

Appearance Expected to be a crystalline solid

Solubility Soluble in methanol, ethanol, DMSO, and DMF

Key Functional Groups
Aryl iodide, Phenol, Primary alcohol, Methoxy

ether

Synthesis Protocol
The synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol can be achieved in a two-step

sequence starting from the readily available vanillin. The first step involves the electrophilic

iodination of vanillin to produce 5-iodovanillin, followed by the selective reduction of the

aldehyde functionality to the corresponding alcohol.

Step 1: Synthesis of 5-Iodovanillin
This protocol is adapted from the iodination of vanillin using potassium iodide and sodium

hypochlorite.

Materials:

Vanillin

Potassium iodide (KI)

95% Ethanol

Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)

Sodium thiosulfate (Na₂S₂O₃)
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Hydrochloric acid (HCl), 1 M

Deionized water

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Büchner funnel and filter paper

Beakers and graduated cylinders

Procedure:

In a round-bottom flask, dissolve vanillin (1.0 eq) and potassium iodide (1.3 eq) in 95%

ethanol.

Cool the mixture in an ice bath with continuous stirring.

Slowly add the sodium hypochlorite solution (approx. 2.5 eq of NaOCl) dropwise over 20-30

minutes, maintaining the temperature below 10 °C.

After the addition is complete, remove the flask from the ice bath and continue stirring at

room temperature for 1 hour.

Quench the reaction by adding a saturated solution of sodium thiosulfate until the dark color

of iodine disappears.

Acidify the solution with 1 M HCl until a precipitate is formed.

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold

deionized water.
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Recrystallize the crude 5-iodovanillin from an ethanol/water mixture to obtain the purified

product.

Step 2: Reduction of 5-Iodovanillin to 4-
(Hydroxymethyl)-2-iodo-6-methoxyphenol
This protocol utilizes sodium borohydride for the mild and selective reduction of the aromatic

aldehyde.

Materials:

5-Iodovanillin

Methanol (MeOH)

Sodium borohydride (NaBH₄)

Deionized water

Ethyl acetate

Saturated ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:
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Dissolve 5-iodovanillin (1.0 eq) in methanol in a round-bottom flask and cool the solution in

an ice bath.

Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains

below 10 °C.

After the addition, remove the ice bath and stir the reaction mixture at room temperature for

2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully quench the reaction by the slow addition of

deionized water.

Acidify the mixture to pH ~5-6 with a saturated solution of ammonium chloride.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to yield the crude product.

The product can be further purified by column chromatography on silica gel if necessary.
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Synthesis Workflow

Vanillin

Iodination
(KI, NaOCl, EtOH)

5-Iodovanillin

Reduction
(NaBH4, MeOH)

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Click to download full resolution via product page

Caption: Synthetic pathway to 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.

Applications in Synthesis
The aryl iodide moiety of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol serves as an excellent

handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of

carbon-carbon and carbon-heteroatom bonds. The phenolic and benzylic hydroxyl groups can

be selectively protected or functionalized to achieve desired synthetic outcomes.

Palladium-Catalyzed Cross-Coupling Reactions
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This building block is an ideal substrate for several key cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

Sonogashira Coupling: Coupling with terminal alkynes to synthesize arylalkynes.

Heck Reaction: Vinylation with alkenes to produce substituted styrenes.

Buchwald-Hartwig Amination: Amination with primary or secondary amines to form

arylamines.

Potential Cross-Coupling Applications

Suzuki Coupling Sonogashira Coupling Heck Reaction Buchwald-Hartwig Amination

4-(Hydroxymethyl)-2-iodo-
6-methoxyphenol

R-B(OH)₂ R-C≡CH R-CH=CH₂ R₂NH

Biaryl Product

Pd catalyst, Base

Arylalkyne Product

Pd/Cu catalyst, Base

Styrene Derivative

Pd catalyst, Base

Arylamine Product

Pd catalyst, Base

Click to download full resolution via product page

Caption: Overview of potential cross-coupling reactions.

Experimental Protocol: General Procedure for Suzuki
Coupling
Materials:

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol (or a protected derivative)
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Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

Solvent (e.g., Toluene, Dioxane, DMF)

Deionized water (if using a biphasic system)

Procedure:

To a reaction vessel, add 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol (1.0 eq), the

arylboronic acid (1.2 eq), and the base (2-3 eq).

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

Add the degassed solvent and the palladium catalyst.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

starting material is consumed (monitor by TLC or LC-MS).

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,

ethyl acetate).

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography.

Selective Functionalization
The presence of two hydroxyl groups with different reactivities (phenolic vs. benzylic) allows for

selective protection and subsequent functionalization.

Phenolic Hydroxyl Protection: Can be protected as a methyl ether, benzyl ether, or silyl ether.

Benzylic Alcohol Protection: Can be protected as a silyl ether (e.g., TBS, TIPS) or a benzyl

ether.
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The choice of protecting groups should be guided by their stability under the conditions of

subsequent reactions and the ease of their removal. Orthogonal protecting group strategies

can be employed for the stepwise modification of the molecule.

Selective Protection Strategy

Building Block

Protect Phenolic -OH
(e.g., as Benzyl ether)

Phenol-Protected Intermediate

Functionalize Benzylic -OH
(e.g., Oxidation, Esterification)

Dual-Functionalized Intermediate

Deprotect Phenol

Final Product

Click to download full resolution via product page
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Caption: A logical workflow for selective functionalization.

Potential in Drug Discovery and Materials Science
The core structure of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is related to naturally

occurring phenolic compounds with known biological activities. Its utility as a building block

allows for the systematic exploration of chemical space around this scaffold.

Drug Discovery: The synthesis of libraries of compounds through various cross-coupling

reactions can lead to the discovery of new molecules with potential therapeutic applications,

such as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Materials Science: The ability to introduce diverse functionalities makes this building block

suitable for the synthesis of novel polymers, ligands for metal complexes, and functional

dyes.

By providing a reliable synthetic route and showcasing its potential in a range of powerful

chemical transformations, these notes aim to facilitate the use of 4-(Hydroxymethyl)-2-iodo-6-
methoxyphenol as a key intermediate in innovative research and development projects.

To cite this document: BenchChem. [Application Notes and Protocols: 4-(Hydroxymethyl)-2-
iodo-6-methoxyphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354997#4-hydroxymethyl-2-iodo-6-methoxyphenol-
as-a-building-block-in-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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